7-Propoxychromane-3-carboxylic acid

Description

Historical Context and Evolution of Chromane (B1220400) Derivatives in Organic and Medicinal Chemistry

The history of chromane derivatives is deeply rooted in the study of natural products. Early investigations identified the chromane core in vital natural compounds like vitamin E (tocopherols) and various flavonoids, which are known for their antioxidant properties. nih.gov Initially, research centered on the antioxidant and cytoprotective roles of these molecules.

Over the decades, the scientific community's interest has broadened significantly. Researchers have successfully synthesized a vast array of chromane derivatives, leading to the discovery of a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties, showcasing the versatility of the chromane scaffold for medicinal applications. nih.gov The evolution of synthetic methodologies has been a key driver in this expansion, allowing for precise modifications of the chromane structure to enhance specific biological effects.

The Chromane Scaffold as a Privileged Structure in Chemical Biology and Drug Discovery

The chromane framework is widely recognized as a "privileged structure" in the field of drug discovery. This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of new drugs. The inherent structural features of chromane allow it to interact with a diverse range of proteins and enzymes.

The therapeutic potential of chromane derivatives is extensive, with research highlighting their utility in targeting neurodegenerative diseases, cancer, and metabolic disorders. For instance, certain chroman-4-one derivatives have shown promise as inhibitors of enzymes implicated in Alzheimer's disease. nih.gov The adaptability of the chromane ring system allows for the creation of large libraries of compounds for screening, accelerating the discovery of new therapeutic leads. nih.gov

Definitive Positioning of 7-Propoxychromane-3-carboxylic Acid within the Scope of Contemporary Chromane Research

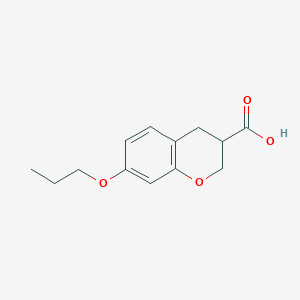

This compound is a specific derivative that has been identified in the context of research into treatments for metabolic diseases. Its chemical structure, featuring a propoxy group at the 7-position and a carboxylic acid at the 3-position of the chromane ring, places it within a class of compounds investigated for their potential to manage conditions such as type II diabetes and lipid disorders.

A key piece of research that situates this compound is a patent detailing chroman-3-carboxylic acid derivatives as agents for the treatment of diabetes and hyperlipidemia. google.com The patent outlines the synthesis of related structures, starting from precursors like 2-hydroxy-4-benzyloxybenzaldehyde to create a 7-hydroxy-chroman-3-carboxylic ester, which is then further modified. google.com This suggests that this compound is part of a targeted effort to develop new non-thiazolidinedione-based drugs for metabolic conditions, aiming to provide beneficial effects on blood glucose and fatty acid levels. google.com While extensive published research on the specific biological activity of this compound is not widely available, its inclusion in this area of investigation underscores its relevance in the ongoing search for novel therapeutics targeting metabolic pathways.

Structure

3D Structure

Properties

IUPAC Name |

7-propoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-5-16-11-4-3-9-6-10(13(14)15)8-17-12(9)7-11/h3-4,7,10H,2,5-6,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQUFYWZAANEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(CC(CO2)C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Innovations for Chromane 3 Carboxylic Acid Derivatives

Convergent and Divergent Synthetic Routes to the Chromane (B1220400) Core

The chromane nucleus, a bicyclic ether, can be assembled through various strategic bond formations. Convergent strategies, where major fragments of the molecule are synthesized separately and then joined, and divergent strategies, where a common intermediate is elaborated into a variety of products, are both employed.

Cascade reactions, also known as domino or tandem reactions, offer a powerful and atom-economical approach to complex molecular architectures from simple precursors in a single operation. univen.ac.za These reactions proceed through a sequence of intramolecular transformations, minimizing the need for isolation of intermediates and reducing waste. univen.ac.zagoogle.com For the synthesis of the chromane skeleton, cascade reactions often involve an initial intermolecular reaction followed by an intramolecular cyclization.

One prominent example is the oxa-Michael-Michael cascade reaction. Current time information in Bangalore, IN. Activated 2-vinylphenols are valuable starting materials for building the chromane nucleus through this pathway. univen.ac.za While not specifically documented for 7-propoxychromane-3-carboxylic acid, this strategy could be adapted by starting with a suitably substituted 2-vinylphenol, such as one bearing a propoxy group at the para position to the hydroxyl group.

| Starting Materials | Catalyst/Conditions | Product Type | Key Features |

| 2-Hydroxynitrostyrenes and trans-β-nitroolefins | Squaramide organocatalyst | Polysubstituted chiral chromans | Excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). |

| 2-Hydroxy cinnamaldehydes and 1-aza-1,3-butadienes | Organocatalyst (e.g., prolinol derivatives) | Polyheterocyclic compounds containing a chromane core | Switchable reaction pathways leading to diverse products. sciforum.netgoogle.com |

The development of organocatalysis has revolutionized asymmetric synthesis, providing a green and efficient alternative to metal-based catalysts. Current time information in Bangalore, IN.chemistrysteps.com Chiral small organic molecules can effectively catalyze the formation of enantiomerically enriched chromane derivatives. univen.ac.zaCurrent time information in Bangalore, IN. This is particularly relevant for the synthesis of biologically active compounds, where a specific stereoisomer is often responsible for the desired activity.

The synthesis of chiral chromans can be achieved through various organocatalytic strategies, including asymmetric cycloadditions and cascade reactions. univen.ac.zaCurrent time information in Bangalore, IN. For instance, the reaction of 2-hydroxynitrostyrenes with β-nitroolefins catalyzed by a squaramide-based organocatalyst yields highly substituted chiral chromans with excellent stereocontrol. univen.ac.za To apply this to the synthesis of this compound, a precursor such as 2-hydroxy-4-propoxynitrostyrene could be envisioned as a starting material.

| Catalyst Type | Reaction | Substrates | Outcome |

| Chiral Phosphoric Acids | [4+2] Cycloaddition | o-Quinone methides and enamides | Enantioselective synthesis of chromane derivatives. |

| Chiral Amines (e.g., prolinol ethers) | Oxa-Michael/Aldol (B89426) Cascade | Salicylaldehydes and α,β-unsaturated aldehydes | High yields and excellent enantioselectivities for 2-phenylchromenes. semanticscholar.orgcore.ac.uk |

| Squaramide-Cinchona Alkaloids | Oxa-Michael-nitro-Michael Domino Reaction | 2-Hydroxynitrostyrenes and trans-β-nitroolefins | Polysubstituted chiral chromans with up to 99% ee. |

A well-established and versatile method for constructing the chromane skeleton involves the reaction of salicylaldehyde (B1680747) derivatives with activated alkenes or enolates. semanticscholar.orgcore.ac.uk This approach typically proceeds through a tandem oxo-Michael addition followed by an intramolecular aldol condensation or a similar cyclization event. semanticscholar.org

To synthesize a precursor for this compound, one would start with 2-hydroxy-4-propoxybenzaldehyde. The reaction of this aldehyde with an appropriate activated alkene, such as an acrylate (B77674) derivative, in the presence of a suitable base or organocatalyst, would lead to the corresponding chromene-3-carboxylate, which can then be reduced to the chromane. semanticscholar.org The choice of catalyst can also induce enantioselectivity in this process. core.ac.uk

| Salicylaldehyde Derivative | Activated Alkene/Enolate | Catalyst/Conditions | Product |

| Salicylaldehyde | Malononitrile | Base (e.g., piperidine) | 2-Iminochromene-3-carbonitrile core.ac.uk |

| Salicylaldehyde | α,β-Unsaturated aldehydes | Chiral prolinol ether | Chiral 2-phenylchromenes semanticscholar.orgcore.ac.uk |

| 2-Hydroxy-4-benzyloxybenzaldehyde | t-Butyl acrylate | K₂CO₃, NMP | t-Butyl 7-(benzyloxy)-2H-chromene-3-carboxylate google.com |

Targeted Synthesis of the 3-Carboxylic Acid Moiety in Chromanes

The introduction of the carboxylic acid group at the 3-position of the chromane ring is a critical functionalization. This can be achieved either by building the ring with the carboxyl group already in place or by functionalizing a pre-formed chromane or chromone (B188151) ring.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.orgcambridge.org In the context of chromone synthesis, 2-hydroxyacetophenones are common starting materials. semanticscholar.orgsciforum.net For the synthesis of a 7-propoxy substituted chromone, the starting material would be 2-hydroxy-4-propoxyacetophenone. Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of 7-propoxychromone-3-carbaldehyde. semanticscholar.orgsciforum.net

The resulting chromone-3-carbaldehyde can then be oxidized to the corresponding chromone-3-carboxylic acid. semanticscholar.orgjst.go.jp Various oxidizing agents can be employed for this transformation, with Pinnick oxidation (using sodium chlorite) being a common and effective method. semanticscholar.org

Reaction Pathway:

2-Hydroxy-4-propoxyacetophenone 7-Propoxychromone-3-carbaldehyde 7-Propoxychromone-3-carboxylic acid

Subsequent reduction of the chromone double bond and the ketone would yield the target this compound.

Chromone-3-carboxylic acids and their derivatives can serve as versatile precursors for other heterocyclic systems. One such transformation is the conversion to chromane-2,4-diones. nih.govnih.govacs.org This can be achieved through a ring-opening/ring-closing reaction sequence. For instance, palladium-catalyzed aminocarbonylation of 3-iodochromone in the presence of primary amines can lead to the formation of 3-substituted chroman-2,4-diones. nih.gov While not a direct route to this compound, this illustrates the synthetic utility of the chromone-3-carboxylic acid scaffold. A 7-propoxy-substituted chromone-3-carboxylic acid could potentially undergo similar transformations to yield the corresponding 7-propoxychromane-2,4-dione derivatives.

Multi-component Reactions and One-pot Syntheses for Chromane-3-carboxylic Acid Derivatives

Several MCRs have been developed for the synthesis of the chromane and related chromene core structures. nih.govfrontiersin.org For instance, a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a resorcinol (B1680541) derivative can yield substituted 2-amino-4H-chromenes, which are versatile intermediates. researchgate.net Another notable example is the Passerini reaction, a three-component reaction that can be adapted to produce α-acyloxy carboxamides containing a coumarin (B35378) scaffold. nih.gov Lewis acid-catalyzed tandem reactions have also been employed, for example, in the reaction of isocyanides with chromone-3-carboxylic acid and nucleophiles to afford chroman-4-one-2-carboxamides in high yields under microwave irradiation. nih.gov These one-pot procedures streamline the assembly of the heterocyclic system, which can then be further elaborated to the desired chromane-3-carboxylic acid. nih.govnih.gov

| Reaction Type | Reactants | Product Core | Catalyst/Conditions | Reference(s) |

| Three-component reaction | Aromatic aldehyde, malononitrile, resorcinol/naphthol | 2-Amino-4H-chromene | Rochelle salt in water/ethanol | researchgate.net |

| Tandem Reaction | Isocyanides, chromone-3-carboxylic acid, nucleophiles | Chroman-4-one-2-carboxamide | Lewis acid, microwave irradiation | nih.gov |

| Three-component reaction | 4-aminocoumarin, 1,3-dicarbonyl compounds, aromatic aldehydes | Chromeno[4,3-b]quinoline/pyridine (B92270) | Guanidine hydrochloride in water/ethanol | bohrium.com |

| One-pot, three-component reaction | Salicylic alcohol derivatives, aldehydes, isocyanides | α-Acyloxy carboxamide with coumarin scaffold | Trametes versicolor laccase, Passerini reaction | nih.gov |

Regioselective Functionalization at the 7-Position and Introduction of the Propoxy Substituent

A critical step in the synthesis of this compound is the regioselective introduction of the propoxy group onto the C7 position of the chromane skeleton. This is typically achieved by functionalizing a 7-hydroxy-substituted chromane intermediate.

The installation of an ether linkage at the phenolic 7-position is most commonly accomplished through O-alkylation. The Williamson ether synthesis is a classic and widely used method for this transformation. google.com This reaction involves the deprotonation of the 7-hydroxy group with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, to yield the desired 7-propoxy ether. google.com

Alternatively, the Mitsunobu reaction offers a powerful method for O-alkylation under mild conditions, particularly when the Williamson ether synthesis is sluggish or leads to side products. google.com In this reaction, the 7-hydroxychromane intermediate is treated with propanol (B110389) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com This combination activates the hydroxyl group for nucleophilic attack by the propanol, forming the propoxy ether.

| Method | Reagents | Key Intermediate | Advantages | Reference(s) |

| Williamson Ether Synthesis | 7-Hydroxychromane, Propyl halide (e.g., Pr-Br), Base (e.g., K₂CO₃) | 7-Phenoxide anion | Cost-effective, straightforward, common reagents | google.com |

| Mitsunobu Reaction | 7-Hydroxychromane, Propanol, PPh₃, DEAD/DIAD | Oxyphosphonium salt | Mild conditions, high yields, good for sterically hindered substrates | google.com |

Regioselectivity is a paramount consideration. The acidity of the 7-hydroxyl group makes it the primary site for deprotonation and subsequent alkylation under basic conditions. However, the presence of other potentially acidic protons or nucleophilic sites must be considered, and protecting group strategies may be required in more complex substrates to ensure exclusive functionalization at the desired C7 position. The choice of solvent and base can also influence the reaction's outcome and selectivity. beilstein-journals.org

Stereochemical Control and Enantioselective Approaches in this compound Synthesis

The carbon at the 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to control this center is crucial. Asymmetric synthesis of the chromane core is an area of active research, with several strategies emerging to produce enantiomerically enriched products. rsc.orgnih.gov

Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of chromane derivatives. rsc.org For example, highly enantio- and diastereoselective synthesis of functionalized chromanes can be achieved through a domino Michael/hemiacetalization reaction catalyzed by modularly designed organocatalysts derived from cinchona alkaloids. rsc.org

Decarboxylative reactions starting from chromone-3-carboxylic acids have also been developed to generate chiral chromanones. nih.govnih.govmdpi.com In one approach, a decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids is used to create chromanones bearing an azlactone unit, which can be further converted to α,α-disubstituted α-amino acid derivatives. nih.gov Another strategy involves the enantioselective (3+2)-cycloaddition of azomethine ylides with chromone-3-carboxylic acids, catalyzed by a Brønsted base, which proceeds with concomitant decarboxylation to yield chiral pyrrolidine-chromanone hybrids with high stereoselectivity. nih.govmdpi.com While these methods yield chromanones, they establish key principles for controlling stereochemistry at the benzylic positions of the chromane ring system, which are applicable to the synthesis of the target acid.

| Method | Substrates | Catalyst/Reagent | Stereochemical Outcome | Reference(s) |

| Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Cinchona alkaloid-derived organocatalyst | High dr (up to 99:1) and ee (up to 99%) | rsc.org |

| Decarboxylative Michael Reaction | α-Substituted azlactones, chromone-3-carboxylic acids | Organocatalyst | Formation of chiral chromanones with an azlactone unit | nih.gov |

| Decarboxylative (3+2)-Cycloaddition | Azomethine ylides, chromone-3-carboxylic acids | Brønsted base (e.g., quinine (B1679958) derivative) | Chiral pyrrolidine-chromanone hybrids with good stereoselectivity | nih.govmdpi.com |

| Doubly Decarboxylative Giese Reaction | Chromone-3-carboxylic acids, N-(acyloxy)phthalimide | Visible light, photoredox catalyst | Synthesis of 2-substituted-chroman-4-ones | rsc.org |

Green Chemistry Principles and Sustainable Synthetic Protocols in Chromane Derivative Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for chromane derivatives. researchgate.netnih.gov The goal is to develop protocols that are not only efficient but also environmentally benign. This involves minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. researchgate.net

Key green strategies in chromane synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally friendly solvents like water or ethanol. researchgate.netresearchgate.netnih.gov For example, one-pot syntheses of chromene derivatives have been successfully carried out in water-ethanol mixtures. nih.gov

Alternative Energy Sources: Employing microwave irradiation and ultrasound-assisted synthesis to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.netnih.gov

Sustainable Catalysts: Utilizing reusable heterogeneous catalysts, organocatalysts, or biocatalysts to replace stoichiometric reagents and heavy metals. researchgate.netbohrium.com Rochelle salt and pyridine-2-carboxylic acid have been reported as efficient and green catalysts for the synthesis of chromene derivatives. researchgate.netnih.gov

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. bohrium.com Green metrics like high Atom Economy (AE) and low E-factor are used to quantify the sustainability of a synthetic process. nih.gov

The adoption of these green protocols not only reduces the environmental impact of producing compounds like this compound but also often leads to safer, more cost-effective, and scalable manufacturing processes. researchgate.netnih.gov

Structural Characterization and Spectroscopic Analysis of 7 Propoxychromane 3 Carboxylic Acid and Its Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, including 7-Propoxychromane-3-carboxylic acid and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete assignment of the molecule's complex structure.

In the ¹H NMR spectrum of chromane (B1220400) derivatives, protons on the heterocyclic ring exhibit characteristic signals. For instance, the methylene (B1212753) protons at the C-2 and C-4 positions and the methine proton at the C-3 position show specific chemical shifts and coupling patterns that help define their spatial relationships. nih.govresearchgate.net For 7-substituted 2,2-dimethylchroman-4-one (B181875) analogs, the aromatic protons show coupling constants that are indicative of the substitution pattern. Specifically, J-values for H-5,H-6 are typically in the range of 8.0 to 8.8 Hz, while those for H-6,H-8 are between 1.0 and 2.4 Hz. mdpi.com The propoxy group at the C-7 position in the target molecule would introduce characteristic signals for the propyl chain: a triplet for the terminal methyl group, a sextet for the central methylene group, and another triplet for the methylene group attached to the oxygen atom. The carboxylic acid proton (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. semanticscholar.orglibretexts.org

¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing significantly downfield (typically >170 ppm). semanticscholar.orgresearchgate.net In 7-substituted 2,2-dimethylchroman-4-one derivatives, substituent chemical shifts have been systematically studied, showing good correlation for carbons para to the substituent. mdpi.comnih.gov The carbon atoms of the propoxy group would be found in the upfield region of the spectrum. DFT-predicted chemical shifts often correspond well with experimental values for the aromatic portion of the chromane scaffold. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.0 - 4.5 | m |

| H-3 | ~2.8 - 3.2 | m |

| H-4 | ~2.5 - 2.9 | m |

| H-5 | ~7.0 - 7.2 | d |

| H-6 | ~6.4 - 6.6 | dd |

| H-8 | ~6.3 - 6.5 | d |

| -OCH₂CH₂CH₃ | ~3.8 - 4.0 | t |

| -OCH₂CH₂CH₃ | ~1.7 - 1.9 | sextet |

| -OCH₂CH₂CH₃ | ~0.9 - 1.1 | t |

| -COOH | >10 | br s |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. mdpi.comlibretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~65 - 70 |

| C-3 | ~40 - 45 |

| C-4 | ~20 - 25 |

| C-4a | ~115 - 120 |

| C-5 | ~125 - 130 |

| C-6 | ~110 - 115 |

| C-7 | ~158 - 162 |

| C-8 | ~100 - 105 |

| C-8a | ~150 - 155 |

| -COOH | ~170 - 175 |

| -OCH₂CH₂CH₃ | ~68 - 72 |

| -OCH₂CH₂CH₃ | ~20 - 25 |

| -OCH₂CH₂CH₃ | ~10 - 12 |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. mdpi.comsemanticscholar.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₁₆O₄), the calculated exact mass is 236.1049 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 237.1121 or the deprotonated molecule [M-H]⁻ at m/z 235.0976.

The technique has been successfully applied to characterize various chromane and chromene analogs. For example, the structure of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl- researchgate.netiucr.orgresearchgate.netthiadiazol-2-yl)-amide was confirmed by HRMS, which found the mass of a fragment ion to be 431.9854, closely matching the calculated value of 431.9855. mdpi.comresearchgate.net Similarly, the molecular formula of diaporchromone A (C₁₆H₁₆O₇), a chromanone derivative, was established by HRESIMS, which measured the [M-H]⁻ ion at m/z 319.0811. rsc.org

Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information. For peroxycarboxylic acids, a neutral loss of CH₂O₂ is a diagnostic fragmentation pathway that distinguishes them from standard carboxylic acids. cam.ac.uk While straight-chain carboxylic acids often show a weak molecular ion peak, a prominent peak resulting from McLafferty rearrangement can be observed in larger acids. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid group. A very strong and characteristically broad O-H stretching band is expected to appear in the 2500-3300 cm⁻¹ region, often overlapping with the sharper C-H stretching bands. libretexts.orgorgchemboulder.com This broadening is due to intermolecular hydrogen bonding that leads to the formation of dimers in the condensed phase. orgchemboulder.com

Another key absorption is the intense C=O (carbonyl) stretch of the carboxylic acid, which typically appears between 1690 and 1760 cm⁻¹. orgchemboulder.com Other significant bands include the C-O-C stretching of the chromane ether linkage and the aromatic ring C=C stretching vibrations. iucr.orgmdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic/Aliphatic C-H Stretch | 2850 - 3100 | Medium, Sharp |

| Carboxylic Acid C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether C-O-C Stretch | 1150 - 1250 | Strong |

Source: Data compiled from general IR spectroscopy principles and data for analogous compounds. orgchemboulder.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the 7-propoxy-substituted benzene (B151609) ring. Unconjugated carboxylic acids typically absorb around 210 nm, which is often of limited utility. libretexts.orglibretexts.org However, the chromane system itself contributes to the UV absorption. The presence of the oxygen atom and the propoxy group, both acting as auxochromes, attached to the benzene ring would be expected to cause a bathochromic (red) shift of the π→π* transitions of the benzene ring, moving the absorption maxima to higher wavelengths. researchgate.net For comparison, various carboxylic acids and unsaturated aldehydes show absorption maxima below 250 nm. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a stereocenter at the C-3 position, X-ray crystallography could unambiguously determine its R/S configuration if a suitable single crystal can be obtained.

Studies on analogous chromane derivatives have revealed key structural features that would be anticipated in the target molecule. The six-membered heterocyclic ring in the chromane moiety typically adopts a distorted half-chair conformation. nih.govresearchgate.net The crystal packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds. researchgate.neteujournal.org In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and would be expected to form robust hydrogen-bonded dimers or chains, a common structural motif for carboxylic acids in the solid state. rsc.org For example, in the crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione, molecules are linked into dimers by N—H···O hydrogen bonds, which then form extended sheets. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for the purification and purity analysis of this compound. Column chromatography using silica (B1680970) gel is a standard method for purifying the crude product after synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred technique for assessing the final purity of the compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak corresponding to the compound can be obtained, and its purity can be quantified by integrating the peak area.

Since this compound is a chiral molecule, it exists as a pair of enantiomers. The separation of these enantiomers can be achieved using chiral HPLC, which employs a chiral stationary phase. This technique is crucial for isolating the individual enantiomers to study their specific biological activities. The failure to separate the racemic mixture of diaporchromone A using chiral HPLC columns highlights that such separations can be challenging but are necessary for complete stereochemical characterization. rsc.org Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for separating and identifying carboxylic acids and their derivatives from complex mixtures. chemrxiv.orgnih.gov

Computational Chemistry and Molecular Modeling of 7 Propoxychromane 3 Carboxylic Acid

Quantum Mechanical Studies: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These studies provide a detailed picture of the electronic structure, which governs the molecule's reactivity and spectroscopic characteristics.

Detailed Research Findings: For carboxylic acid derivatives, QM methods can predict key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. msu.eduyoutube.com

Molecular Electrostatic Potential (MEP) maps are also generated using QM to visualize the charge distribution. For 7-Propoxychromane-3-carboxylic acid, the MEP would likely show a negative potential (red/yellow) around the carboxylic acid's oxygen atoms, indicating these are sites for electrophilic attack, and a positive potential (blue) around the acidic proton, a site for nucleophilic attack. chemrxiv.org

Furthermore, QM calculations are employed to predict spectroscopic properties. The characteristic infrared (IR) stretching absorptions for the carboxyl group, such as the broad O-H stretch (typically 2500–3300 cm⁻¹) and the strong C=O stretch (around 1700–1730 cm⁻¹), can be calculated and compared with experimental data for structural validation. libretexts.orgspectroscopyonline.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in spectral assignment. libretexts.org

Table 4.1: Predicted Spectroscopic and Electronic Properties for a Chromane-3-Carboxylic Acid Scaffold

| Property | Predicted Value/Region | Significance |

|---|---|---|

| IR Spectroscopy | ||

| O-H Stretch | 2500-3300 cm⁻¹ (broad) | Characteristic of hydrogen-bonded carboxylic acid dimer. libretexts.org |

| C=O Stretch | 1700-1730 cm⁻¹ | Carbonyl group vibration. spectroscopyonline.com |

| C-O Stretch | 1210-1320 cm⁻¹ | Carboxylic acid C-O single bond vibration. spectroscopyonline.com |

| NMR Spectroscopy | ||

| ¹H NMR (COOH) | 10-13 ppm | Deshielded acidic proton. libretexts.org |

| ¹³C NMR (C=O) | 160-180 ppm | Carbonyl carbon resonance. libretexts.org |

| Electronic Properties | ||

| HOMO-LUMO Gap | ~4-6 eV | Indicator of chemical stability and reactivity. |

Note: The values in this table are representative for the chromane-carboxylic acid class and are derived from general principles and studies on related molecules. libretexts.orgspectroscopyonline.comlibretexts.org

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Detailed Research Findings: For this compound, docking studies would involve placing the molecule into the binding site of a target protein. The process uses scoring functions to estimate the binding affinity, often expressed as a negative Gibbs free energy (ΔG, in kcal/mol), where a more negative value suggests a stronger interaction. nih.gov

Ligand-protein interaction profiling analyzes the specific non-covalent contacts that stabilize the complex. nih.govnih.gov Studies on related carboxylic acid and chromane (B1220400) derivatives binding to enzymes like aldo-keto reductases or protein kinases reveal common interaction patterns. nih.govnih.gov These typically include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from both oxygens), often interacting with polar residues like Arginine, Serine, or Tyrosine in the protein's active site. lew.ro

Hydrophobic Interactions: The chromane ring system and the propoxy chain would likely engage in hydrophobic contacts with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine. mdpi.com

π-Stacking/π-Cation Interactions: The aromatic part of the chromane scaffold can form π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine. nih.gov

These interaction profiles are essential for understanding why a ligand binds to a specific target and provide a roadmap for optimizing its structure to improve potency and selectivity. nih.gov

Table 4.2: Illustrative Molecular Docking Results for a Chromane Derivative

| Protein Target | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| Aldo-Keto Reductase (AKR1B10) | -9.8 | Tyr48, His110, Trp111 | Hydrogen Bond, π-Stacking |

| HDAC6 | -10.5 | His610, Phe680, Ser569 | Hydrogen Bond, Hydrophobic |

| Protein Kinase CK2 | -8.5 | Val116, Lys68, Glu81 | Hydrogen Bond, Salt Bridge |

| HCV NS3 Protease | -9.2 | Ala156, Ser139, Lys136 | Hydrophobic, Hydrogen Bond |

Note: This table is illustrative, based on docking studies of various chromane and carboxylic acid derivatives against known protein targets. nih.govnih.govnih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov These simulations are invaluable for assessing the stability of ligand-protein complexes, analyzing conformational changes, and understanding the influence of the solvent environment.

Detailed Research Findings: An MD simulation for this compound, either free in solution or bound to a protein, would be initiated from a starting structure (e.g., from a docking pose). The simulation calculates the trajectories of atoms over a set period (nanoseconds to microseconds) by solving Newton's equations of motion. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions over time relative to a reference structure. A stable RMSD plot for a ligand in a binding pocket suggests the binding pose is stable. lew.ro

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. lew.ro

Solvent Effects: MD simulations explicitly model water molecules, allowing for the analysis of how the solvent influences the ligand's conformation and its interactions with the protein. This includes the formation of water-bridged interactions, where a water molecule mediates contact between the ligand and the receptor. nih.govcodessa-pro.com Conformational analysis can reveal the most populated shapes the molecule adopts in solution, influenced by factors like the rotation of the propoxy chain and the carboxylic acid group. mdpi.com

Note: This table presents typical outputs and interpretations from MD simulations of ligand-protein complexes. nih.govlew.ro

De Novo Design and Virtual Screening Approaches for this compound Derivatives

Virtual screening and de novo design are computational strategies used to discover new, active compounds. Virtual screening involves searching large libraries of existing molecules for those that are likely to bind to a target, while de novo design involves building novel molecules from scratch.

Detailed Research Findings: For this compound, these approaches would be used to design derivatives with improved properties.

Structure-Based Virtual Screening: Starting with a 3D structure of a protein target, millions of compounds from virtual libraries can be docked into the binding site. The top-scoring compounds are then selected for further evaluation. nih.govnih.gov This method has been successfully used to identify chromene and carboxylic acid derivatives as potent enzyme inhibitors. nih.govnih.gov

Ligand-Based Virtual Screening: If the 3D structure of the target is unknown, a known active molecule (like this compound itself) can be used as a template. The virtual library is then searched for molecules with similar shapes and chemical features (pharmacophores). frontiersin.org

De Novo Design: This approach uses algorithms to "grow" a new molecule within the constraints of the protein's binding site. The software places fragments (e.g., rings, functional groups) in favorable positions and links them together to create novel chemical entities that are predicted to have high binding affinity. This could be used to explore different substituents on the chromane ring or replace the propoxy group to optimize interactions. nih.gov

These computational design strategies accelerate the hit-to-lead process by prioritizing the synthesis and testing of compounds with the highest probability of success.

Predictive Modeling of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models aim to correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. nih.gov These predictive models are essential for rational drug design.

Detailed Research Findings: Quantitative Structure-Activity Relationship (QSAR) is a primary method for building these models. For a series of this compound derivatives, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a series of analogs where specific parts of the molecule are systematically varied (e.g., changing the length or branching of the alkoxy group at position 7, or adding substituents to the aromatic ring). nih.govddtjournal.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electronic properties from QM).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that links the descriptors to the observed activity (e.g., IC₅₀). nih.gov

A resulting SAR model might reveal, for instance, that increasing the lipophilicity of the substituent at position 7 enhances activity, while bulky groups on the chromane ring are detrimental. nih.gov

Similarly, SPR models can predict properties like solubility, permeability, or metabolic stability. nih.govescholarship.orgescholarship.org For example, an SPR study on carboxylic acid bioisosteres demonstrated how replacing the carboxylic acid group affects acidity (pKa) and lipophilicity (logD), providing a framework for rationally modifying these properties. nih.gov

Table 4.5: Illustrative SAR Table for 7-Substituted Chromane-3-Carboxylic Acid Derivatives

| Compound ID | R Group (at C7) | Lipophilicity (cLogP) | Predicted Activity (IC₅₀, µM) | Key Insight |

|---|---|---|---|---|

| 1 | -OCH₃ (Methoxy) | 2.5 | 15.2 | Baseline activity. |

| 2 | -OCH₂CH₃ (Ethoxy) | 3.0 | 10.8 | Increased lipophilicity slightly improves activity. |

| 3 | -O(CH₂)₂CH₃ (Propoxy) | 3.5 | 6.5 | Optimal chain length for this series. |

| 4 | -O(CH₂)₃CH₃ (Butoxy) | 4.0 | 8.1 | Longer chain may introduce steric hindrance. |

| 5 | -O-iPr (Isopropoxy) | 3.4 | 12.5 | Branching is not well-tolerated. |

Note: This table is a hypothetical representation of an SAR study, illustrating how systematic structural changes are correlated with biological activity.

Biological Activity and Molecular Mechanism Studies of Chromane 3 Carboxylic Acid Derivatives

Enzyme Inhibition and Modulation Studies

Monoamine Oxidase (MAO) Isoform Inhibition and Mechanistic Elucidation

Chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), with significantly less activity against the MAO-A isoform. drugbank.comnih.govresearchgate.net This selectivity is a key finding, as MAO-A and MAO-B have different substrate specificities and distributions in tissues. wikipedia.orgnih.govmdpi.comencyclopedia.pub MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B primarily deaminates phenethylamine (B48288) and dopamine (B1211576). wikipedia.org The inhibition of MAO-B by chromone-3-carboxylic acid derivatives is of particular interest for potential therapeutic applications where reducing the metabolism of dopamine is desirable. nih.gov

Docking studies have been employed to understand the structural basis for the differential inhibition of MAO isoforms. drugbank.comnih.govresearchgate.net The positioning of the carboxylic acid group on the chromone (B188151) scaffold is crucial; chromone-2-carboxylic acid, for instance, is nearly inactive against both MAO-A and MAO-B. drugbank.comnih.govresearchgate.net This highlights the importance of the C-3 position for effective binding and inhibition.

Further synthetic modifications of the chromone-3-carboxylic acid scaffold have been explored. While ester derivatives of chromone-3-carboxylic acid generally show weak MAO inhibition, the corresponding chromane-2,4-dione derivatives have demonstrated promise as selective MAO-B inhibitors. nih.govmdpi.com For example, 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione was identified as a reversible and competitive inhibitor of MAO-B. nih.gov This suggests that the aminomethylidene substitution at the 3-position is more favorable for MAO-B inhibition than an ester substitution. nih.gov

Table 1: MAO Inhibition by Chromone-3-Carboxylic Acid and its Derivatives

| Compound | Target | Activity | Mechanism of Action |

| Chromone-3-carboxylic acid | MAO-B | Potent and selective inhibitor drugbank.comnih.govresearchgate.net | Competitive and reversible nih.gov |

| Chromone-2-carboxylic acid | MAO-A/B | Largely inactive drugbank.comnih.govresearchgate.net | - |

| Ester derivatives of chromone-3-carboxylic acid | MAO | Weak inhibition nih.govmdpi.com | - |

| 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione | MAO-B | IC₅₀ = 638 µM, Kᵢ = 94 µM nih.gov | Reversible and competitive nih.gov |

| 4-chlorobenzyl 4-oxo-4H-chromene-3-carboxylate | MAO-A/B | Dual inhibitor (IC₅₀ = 19 µM for MAO-A, 10 µM for MAO-B) nih.gov | - |

Investigations into Mitochondrial Uncoupling Mechanisms via ATP/ADP Translocase (referencing related coumarins)

Studies on related coumarin (B35378) compounds, specifically alkyl esters of 7-hydroxycoumarin-3-carboxylic acid, have shed light on their role as mitochondrial uncouplers. nih.govresearchgate.net These derivatives have been shown to cause a significant increase in the respiration rate of isolated rat heart mitochondria at submicromolar concentrations. nih.govresearchgate.net

A key finding in these studies is the involvement of the ATP/ADP translocase in the uncoupling mechanism. nih.govresearchgate.net The depolarization of the mitochondrial membrane potential induced by these coumarin esters in rat heart and kidney mitochondria was partially reversed by carboxyatractyloside, a known inhibitor of the ATP/ADP translocase. nih.govresearchgate.netnih.gov This suggests that the translocase plays a role in facilitating the uncoupling activity of these compounds.

Interestingly, the uncoupling effect of these esters showed tissue specificity. In isolated rat liver mitochondria, the initial pronounced decrease in membrane potential was transient and followed by recovery. nih.govresearchgate.net This recovery is thought to be due to the hydrolysis of the ester compounds by mitochondrial aldehyde dehydrogenase (ALDH2), which is highly abundant in the liver. nih.govresearchgate.net

Cholinesterase (AChE/BuChE) Inhibition and Binding Site Characterization

Derivatives of the chromone scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. bohrium.commdpi.com Some chromone-based compounds have been designed as multi-target-directed ligands, aiming to inhibit both cholinesterases and monoamine oxidases. nih.gov

Molecular modeling and kinetic studies have revealed that certain chromanone derivatives can act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. ucl.ac.uk This dual-binding action can be particularly effective. For instance, one such derivative, compound C10, demonstrated potent inhibition of AChE activity. ucl.ac.uk Docking studies have also suggested that the presence of an amine group at the C-2 position of the chromone ring can enhance AChE inhibition through the formation of additional hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

The substitution pattern on the coumarin nucleus has been shown to influence selectivity towards AChE and BuChE. bohrium.com For example, certain 7-hydroxy-chromone derivatives bearing a pyridine (B92270) moiety have been found to be potent and competitive inhibitors of both AChE and BuChE. nih.gov

Modulation of Amyloid-beta Aggregation and Neuroprotective Effects

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.govfrontiersin.org Research has shown that certain chromanone derivatives can potently inhibit AChE-induced Aβ aggregation. ucl.ac.uk This is a significant finding, as AChE is known to promote the formation of Aβ fibrils. ucl.ac.uknih.gov One particular chromanone derivative, C10, was found to be more potent than the reference drug donepezil (B133215) in inhibiting this process, which may be attributed to its dual binding to both the catalytic and peripheral anionic sites of AChE. ucl.ac.uk

Beyond inhibiting aggregation, some chromone derivatives have demonstrated neuroprotective effects. nih.gov They have been shown to protect against mitochondrial dysfunction and oxidative stress. ucl.ac.uk The formation of reactive oxygen species (ROS) is an early event in Aβ-induced neurotoxicity, and compounds that can mitigate this oxidative stress may help preserve neuronal viability. nih.gov The neuroprotective potential of these compounds is an active area of investigation, with the aim of developing agents that can slow or prevent the neurodegenerative processes associated with Aβ pathology. mdpi.complos.org

Topoisomerase IIβ and Caspase 3/7 Pathway Modulation (referencing related coumarins)

Investigations into related coumarin derivatives have revealed their ability to modulate key enzymes involved in cell proliferation and apoptosis, such as topoisomerase IIβ and caspases. nih.govresearchgate.net For example, certain 3,5,8-trisubstituted coumarins have been shown to significantly reduce the expression levels of topoisomerase IIβ in breast cancer cells, which is associated with their antitumor activity. nih.gov

Furthermore, these coumarin derivatives can induce apoptosis, or programmed cell death, through the activation of the caspase cascade. researchgate.netekb.eg Studies have demonstrated that treatment with specific coumarins leads to a significant increase in both early and late-stage apoptosis. nih.gov This is often accompanied by the activation of caspase-3/7, key executioner caspases in the apoptotic pathway. researchgate.netekb.eg Some coumarin hybrids have also been shown to induce cell cycle arrest, further contributing to their antiproliferative effects. ekb.eg These findings highlight the potential of the coumarin scaffold in the development of agents that can modulate fundamental cellular processes like DNA replication and apoptosis. mdpi.com

Receptor Ligand Binding and Signaling Pathway Interrogation

The chromane-3-carboxylic acid scaffold has been utilized in the rational design of ligands for specific receptors. For instance, derivatives have been synthesized and evaluated for their binding to the μ-opioid receptor (MOR). acs.org In silico screening and pharmacophore modeling have guided the design of these ligands to optimize their interaction with the receptor's binding pocket. acs.org

These studies often involve the synthesis of a library of compounds by coupling the chromane-3-carboxylic acid moiety with various amines. acs.org The resulting derivatives are then assessed for their binding affinity and functional activity at the target receptor. This approach allows for the exploration of structure-activity relationships and the identification of key molecular features that govern ligand-receptor interactions and subsequent signaling pathway activation. While specific data for 7-Propoxychromane-3-carboxylic acid in this context is not detailed in the provided search results, the general strategy highlights the adaptability of the chromane-3-carboxylic acid core for creating targeted receptor ligands.

Cellular Uptake, Efflux, and Subcellular Localization Studies

The efficacy of any therapeutic agent is contingent on its ability to reach its molecular target within the cell. Therefore, understanding the cellular uptake, efflux, and subcellular localization of chromane-3-carboxylic acid derivatives is crucial. While specific studies on this compound are not extensively documented, research on related chromane (B1220400) and chromone derivatives provides valuable insights into their likely cellular behavior.

The cellular entry of chromane derivatives is influenced by their physicochemical properties, such as lipophilicity and the presence of specific functional groups. It is hypothesized that many chromane derivatives cross the cell membrane via passive diffusion, driven by a concentration gradient. The lipophilic nature of the chromane core facilitates this process. However, the presence of a carboxylic acid group, as in chromane-3-carboxylic acid, can lead to ionization at physiological pH, potentially influencing its transport across the lipid bilayer.

Efflux pumps, such as P-glycoprotein, are a significant challenge in drug development as they can actively transport compounds out of the cell, reducing their intracellular concentration and therapeutic effect. Some chromane derivatives have been investigated for their interaction with these efflux pumps. For instance, certain chromanone derivatives have been evaluated for their potential to inhibit P-glycoprotein, which could be a strategy to overcome multidrug resistance in cancer therapy.

The subcellular destination of these compounds is critical to their mechanism of action. Studies utilizing fluorescently-labeled chromone derivatives have begun to shed light on their distribution within cellular compartments. For example, some fluorescent probes based on the chromone scaffold have been observed to localize in the mitochondria, the cell's powerhouse, suggesting a potential role in modulating cellular metabolism and apoptosis. Other studies have indicated that certain chroman derivatives can accumulate in the endoplasmic reticulum and Golgi apparatus. nih.gov The specific subcellular localization is highly dependent on the nature and position of substituents on the chromane ring. For instance, a study on a specific chromane derivative, CSIC-E379, investigated its effects on mitochondrial respiration and its interaction with UCP2, a mitochondrial carrier protein. researchgate.net

Future research employing techniques like confocal microscopy with fluorescently-tagged versions of this compound will be instrumental in precisely mapping its journey into and within the cell. nih.gov

In Vitro Biological Screening Platforms for Novel Activities of Chromane Derivatives

The discovery of novel biological activities for chromane derivatives relies on a variety of robust in vitro screening platforms. These platforms allow for the high-throughput evaluation of compound libraries against specific biological targets or cellular processes.

One of the primary areas of investigation for chromane derivatives is anticancer activity . A common screening method is the MTT assay, which measures the metabolic activity of cells and, consequently, their viability after treatment with the test compound. This assay has been used to screen libraries of chroman derivatives against various cancer cell lines, including breast, colon, and lung cancer lines. acs.orgnih.gov For example, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated for their cytotoxic effects against human cancer cell lines, with some compounds showing potent activity. nih.gov

Another significant area of screening is for enzyme inhibitors . Chromane and chromone scaffolds have been identified as privileged structures for targeting various enzymes. For instance, derivatives have been screened for their ability to inhibit sirtuins, a class of histone deacetylases involved in aging and disease. acs.org Fluorescence-based assays are commonly used to measure the inhibition of SIRT2 by chroman-4-one derivatives. acs.org Similarly, chroman derivatives have been identified as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, with potential applications in metabolic diseases and cancer. researchgate.net

Anti-inflammatory activity is another promising avenue for chromane derivatives. Screening platforms for this activity often involve measuring the inhibition of inflammatory mediators. For example, the ability of chroman derivatives to inhibit the production of tumor necrosis factor-alpha (TNF-α) or the expression of intercellular adhesion molecule-1 (ICAM-1) in response to an inflammatory stimulus is a common screening approach.

The following tables summarize the findings from various in vitro screening studies on chromane and chromone derivatives, highlighting the diverse biological activities being explored for this class of compounds.

| Compound Class | Screening Platform | Biological Target/Activity | Key Findings |

| Spiro[chroman-2,4'-piperidin]-4-one derivatives | MTT assay | Cytotoxicity against human cancer cell lines (MCF-7, A2780, HT-29) | Some derivatives exhibited potent cytotoxic activity, inducing apoptosis and cell cycle arrest. nih.gov |

| Chroman-4-one derivatives | Fluorescence-based enzymatic assay | SIRT2 inhibition | Identified potent and selective SIRT2 inhibitors with IC50 values in the low micromolar range. acs.org |

| Chroman derivatives | Enzyme inhibition assay | Acetyl-CoA carboxylase (ACC) inhibition | Discovered compounds with significant inhibitory activity against ACC1 and ACC2, showing antiproliferative effects in cancer cell lines. researchgate.net |

| Chromone-3-carboxamides | In vitro assays | Anti-inflammatory and anti-trypanosomal activity | Selected compounds displayed significant anti-inflammatory and anti-trypanosomal properties. nih.govnih.gov |

| Chromanone derivatives | In vitro assays | Monoamine oxidase (MAO) inhibition | Identified derivatives with selective inhibitory activity against MAO-B, a target in neurodegenerative diseases. researchgate.net |

| Derivative Type | Cancer Cell Line | Observed Activity |

| Spiro[chroman-2,4'-piperidin]-4-one | MCF-7 (breast), A2780 (ovarian), HT-29 (colon) | Cytotoxicity, apoptosis induction, cell cycle arrest nih.gov |

| Chroman derivatives | A549 (lung), H1975 (lung), HCT116 (colon), H7901 (gastric) | Anti-proliferative activity via ACC inhibition researchgate.net |

| Chroman derivatives with Schiff base and isatin (B1672199) moieties | MCF-7 (breast) | Inhibitory effects on cell growth acs.org |

These screening platforms are essential for identifying lead compounds among the vast number of possible chromane-3-carboxylic acid derivatives. The data generated from these in vitro studies provide the foundation for further preclinical development, including more detailed mechanistic studies and in vivo efficacy testing.

Advanced Derivatization and Functionalization Strategies for Research Applications

Scaffold Hopping and Bioisosteric Replacements of the 3-Carboxylic Acid Moiety

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry used to discover new molecular backbones with similar biological activities while optimizing physicochemical properties. nih.govscispace.com Scaffold hopping involves replacing the central core of a molecule, while bioisosterism focuses on substituting specific functional groups with others that retain similar biological effects. nih.govscispace.com

For 7-Propoxychromane-3-carboxylic acid, the 3-carboxylic acid group is a primary site for bioisosteric replacement. This moiety is crucial for many interactions but can present challenges related to metabolic stability, cell permeability, and pharmacokinetic profiles. nih.gov Replacing the carboxylic acid with a suitable bioisostere can address these limitations while preserving or enhancing the desired biological activity.

Detailed Research Findings:

Research on related chromone (B188151) structures has demonstrated that modifications to the carboxylic acid moiety are critical for activity. For instance, converting the acid to an ester or an alcohol can lead to inactive compounds, whereas replacement with various amide functionalities can modulate activity. core.ac.uk The goal of bioisosteric replacement is to mimic the key electronic and steric features of the original carboxylic acid group, such as its hydrogen bonding capacity and acidic nature.

Common non-classical bioisosteres for carboxylic acids include a variety of five-membered heterocyclic rings, which can replicate the acidic proton and hydrogen bond acceptor properties. researchgate.net

Table 1: Potential Bioisosteric Replacements for the 3-Carboxylic Acid Group

| Original Group | Potential Bioisostere | Rationale |

|---|---|---|

| Carboxylic Acid | Tetrazole | Mimics the acidity and planar geometry of the carboxyl group. |

| Carboxylic Acid | Hydroxamic Acid | Acts as a metal chelator and hydrogen bond donor/acceptor. |

| Carboxylic Acid | Acylsulfonamide | Increases acidity and can alter solubility and binding interactions. |

| Carboxylic Acid | 3-Hydroxyisoxazole | Presents an acidic hydroxyl group in a similar spatial arrangement. researchgate.net |

The application of these replacements to the this compound scaffold would require synthetic modifications, but it opens avenues to fine-tune the molecule's properties for specific research targets. nih.gov

Synthesis of Fluorescent Conjugates and Molecular Probes Incorporating the Chromane-3-carboxylic Acid Scaffold

Fluorescent molecular probes are indispensable tools for visualizing biological processes in real-time. The chromane-3-carboxylic acid scaffold can be chemically conjugated to a fluorophore to create such probes. The inherent properties of the chromane (B1220400) structure, combined with the signaling power of a fluorescent dye, can yield powerful tools for cellular imaging and assays. researchgate.net

The synthesis of these conjugates typically involves activating the 3-carboxylic acid group of this compound to form a reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester or an acyl chloride. This activated intermediate can then readily react with a nucleophilic group, commonly an amine, on the fluorescent dye or a linker attached to it.

Detailed Research Findings:

Studies on related benzo[f]chromene-2-carboxylic acid derivatives have highlighted the intrinsic fluorescence properties of some chromene cores, which can be further enhanced or modified through derivatization. nih.govresearchgate.net By attaching well-characterized fluorophores, researchers can create probes with specific excitation and emission wavelengths suitable for various imaging setups. The choice of fluorophore depends on the desired photophysical properties, such as brightness, photostability, and spectral characteristics.

Table 2: Common Fluorophores for Conjugation

| Fluorophore Class | Example | Common Conjugation Chemistry |

|---|---|---|

| Cyanine Dyes | Cy5, Cy7 | Amine-reactive NHS esters |

| Rhodamines | Tetramethylrhodamine (TMR) | Amine-reactive isothiocyanates (ITC) |

| Fluoresceins | Fluorescein isothiocyanate (FITC) | Amine-reactive isothiocyanates (ITC) |

| Coumarins | 7-Amino-4-methylcoumarin (AMC) | Carboxylic acid activation (e.g., EDC/NHS) |

The resulting fluorescent conjugate of this compound could be used to track the molecule's distribution in cells, identify its binding partners, or develop fluorescence-based assays for its biological targets.

Covalent and Non-Covalent Functionalization for Material Science Applications

The functionalization of materials like graphene, carbon nanotubes, and nanoparticles with organic molecules can impart new properties and create advanced hybrid materials. mdpi.comresearchgate.net this compound is a candidate for such functionalization due to its chemical handles: the carboxylic acid group for covalent attachment and the aromatic chromane ring system for non-covalent interactions. researchgate.net

Covalent Functionalization:

This approach involves forming a stable, covalent bond between the molecule and the material's surface. researchgate.net The 3-carboxylic acid is an ideal functional group for this purpose. It can be activated and reacted with surfaces that have been pre-functionalized with amine or hydroxyl groups, forming robust amide or ester linkages. This method allows for precise control over the density and orientation of the attached molecules.

Non-Covalent Functionalization:

This strategy relies on weaker intermolecular forces, such as π-π stacking, van der Waals forces, or hydrogen bonding. mdpi.combeilstein-journals.org The bicyclic aromatic structure of the chromane core in this compound can interact via π-π stacking with the graphitic surfaces of carbon nanomaterials like graphene or carbon nanotubes. arxiv.org This non-destructive method preserves the electronic properties of the underlying material while creating a functional surface layer. beilstein-journals.orgarxiv.org

Detailed Research Findings:

Research has extensively documented both covalent and non-covalent strategies for functionalizing carbon materials. researchgate.net Non-covalent functionalization using molecules with polycyclic aromatic hydrocarbons is a well-established method for exfoliating and dispersing 2D materials in various solvents. arxiv.org Covalent functionalization via carboxylic acid groups is a standard technique for attaching biomolecules and other functional units to a wide array of substrates for applications in sensing, catalysis, and biomedical devices.

Design of Chemically Reactive Probes for Target Identification

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov Chemically reactive probes, designed from a parent compound like this compound, can be used to covalently label their biological targets, facilitating their isolation and identification.

The design of such a probe involves incorporating a latent reactive group onto the this compound scaffold. This group remains dormant until activated by an external trigger, such as light (photoreactive probes) or a specific chemical stimulus (bioorthogonally activated probes). nih.gov Upon activation, the probe forms a covalent bond with nearby proteins or other macromolecules. The 3-carboxylic acid provides a convenient attachment point for a linker connected to the reactive moiety.

Detailed Research Findings:

Modern target identification platforms utilize various reactive groups. For example, diazirines are popular photo-activated crosslinkers because they are small, relatively stable, and generate highly reactive carbenes upon UV irradiation. nih.gov Bioorthogonally activated reactive species (BARS) represent another advanced approach, where a probe is activated by a specific, biologically inert chemical reagent to generate a reactive electrophile that labels target proteins. nih.gov

A typical design for a reactive probe based on this compound would involve:

The Recognition Element: The core 7-Propoxychromane structure responsible for binding to the target.

The Reactive Group: A photo-activatable (e.g., diazirine, benzophenone) or chemically-activatable group.

The Linker: A chemical spacer connecting the recognition element to the reactive group, often attached via the 3-carboxylic acid.

An Affinity Handle (Optional): A group like biotin (B1667282) or an alkyne/azide for "click" chemistry, which is used for subsequent enrichment and detection of the labeled target.

By using such a probe in cell lysates or live cells, followed by proteomic analysis, researchers can identify the specific proteins that interact with this compound, providing crucial insights into its mechanism of action. nih.gov

Future Perspectives and Emerging Research Avenues for 7 Propoxychromane 3 Carboxylic Acid

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis

Generative AI models, for instance, can propose new molecular structures that are synthetically accessible and predicted to have high efficacy. youtube.com By learning from existing chemical data, these models can generate novel chromane-based compounds with tailored properties. youtube.com This approach significantly accelerates the design-make-test-analyze cycle, allowing for the rapid exploration of a vast chemical space. youtube.com Furthermore, AI can assist in predicting the synthetic routes for these newly designed molecules, ensuring their practical feasibility. youtube.com

High-Throughput Screening and Phenotypic Assays for Uncovering Novel Biological Functions

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets. In the context of 7-Propoxychromane-3-carboxylic acid and its derivatives, HTS can be employed to uncover previously unknown biological functions. By screening these compounds against a wide array of enzymes, receptors, and cellular pathways, researchers can identify novel therapeutic applications.

Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, offers a complementary approach. This method can reveal unexpected biological activities that may not be apparent from target-based screening alone. For instance, a library of chromane (B1220400) derivatives could be screened for their effects on cancer cell proliferation, neuronal function, or microbial growth, potentially leading to the discovery of new anticancer, neuroprotective, or antimicrobial agents. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, one target" is increasingly being replaced by the understanding that many diseases are complex and involve multiple biological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a desirable attribute for treating such multifactorial diseases. The chromane scaffold, a core component of this compound, has been associated with a broad range of biological effects, suggesting its potential for multi-target interactions. nih.gov

Future research will focus on designing derivatives of this compound that are intentionally engineered to modulate multiple targets simultaneously. This approach, known as multi-target directed ligand (MTDL) design, could lead to the development of more effective therapies for complex conditions like cancer and neurodegenerative disorders. For example, a single chromane derivative could be designed to inhibit both an enzyme involved in tumor growth and a protein associated with drug resistance.

Development of Advanced Delivery Systems for Research Compounds

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Advanced drug delivery systems (DDS) can significantly improve the pharmacokinetic properties of compounds like this compound, which contains a carboxylic acid group that can be leveraged for various delivery strategies. nih.govnumberanalytics.com

Novel DDS, such as nanoparticles, liposomes, and polymer-drug conjugates, can enhance solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells. nih.govnih.govmdpi.com For instance, encapsulating this compound or its derivatives within liposomes could protect the compound from degradation and facilitate its transport across biological membranes. nih.gov Cyclodextrins are another class of carriers that can form inclusion complexes with carboxylic acid-containing drugs, potentially improving their solubility and stability. nih.govpharmaexcipients.com These advanced delivery strategies will be crucial for translating the therapeutic potential of these research compounds into viable clinical applications.

Unexplored Chemical Space within the Chromane-3-carboxylic Acid Chemical Class

The chromane-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.comscispace.com While some derivatives have been explored, a vast and largely unexplored chemical space remains within this chemical class. chemshuttle.comthermofisher.com

Future synthetic efforts will focus on systematically exploring this chemical space by introducing a wide variety of substituents at different positions of the chromane ring and modifying the carboxylic acid group. google.comnih.gov This exploration will be guided by computational predictions and the results of biological screening to identify new derivatives with novel or improved therapeutic properties. The synthesis and evaluation of these new analogs will be essential for fully understanding the structure-activity relationships within the chromane-3-carboxylic acid class and for discovering new lead compounds for drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-propoxychromane-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, chromane derivatives can undergo propoxylation using propyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the carboxylic acid moiety. Reaction temperature (60–80°C) and solvent polarity significantly affect intermediate stability and final yield . Optimization requires monitoring via TLC or HPLC to track reaction progress.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the chromane backbone and propoxy sidechain. Key signals include aromatic protons (δ 6.5–7.5 ppm) and the carboxylic acid proton (broad peak at δ 10–12 ppm).

- HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns with UV detection at 254 nm. Electrospray ionization (ESI-MS) in negative mode detects the molecular ion [M-H]⁻ .

- FT-IR : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Samples are analyzed weekly via HPLC to detect degradation products (e.g., decarboxylation or propoxy cleavage). Kinetic modeling (Arrhenius equation) predicts shelf life under standard storage conditions .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes like cyclooxygenase-2, using crystal structures (PDB ID: 5KIR) to identify binding affinities. Solvent effects are incorporated via implicit solvent models (e.g., PBSA) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct a systematic meta-analysis:

- Data Harmonization : Normalize activity metrics (e.g., IC₅₀) using standardized assays (e.g., MTT for cytotoxicity).

- Bias Assessment : Evaluate study design (e.g., cell line variability, compound purity via LC-MS) using tools like ROBIS .

- Sensitivity Analysis : Identify outliers via Grubbs’ test and re-analyze datasets excluding high-risk-of-bias studies .

Q. What experimental designs are optimal for studying the compound’s in vivo pharmacokinetics and metabolite profiling?

- Methodological Answer :

- Animal Models : Administer the compound (oral/i.v.) to rodents, with serial blood sampling over 24 hours. Plasma samples are processed via protein precipitation and analyzed using UPLC-QTOF-MS.

- Metabolite ID : Use software (e.g., XCMS Online) to detect phase I/II metabolites, comparing fragmentation patterns with reference libraries .

Q. How can analytical methods be optimized to detect trace impurities in synthesized batches?

- Methodological Answer :

-

Method Development : Compare column chemistries (HILIC vs. C18) and mobile phase gradients to resolve impurities.

-

Validation : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1%), and precision (%RSD < 5%) per ICH guidelines.

Table 1 : Comparison of Analytical Techniques for Impurity Profiling

Technique Sensitivity (LOD) Resolution Time/Cost HPLC-UV 0.5 µg/mL Moderate Low UPLC-MS/MS 0.01 µg/mL High High GC-FID 1.0 µg/mL Low Moderate

Q. What strategies mitigate environmental risks during large-scale laboratory synthesis?

- Methodological Answer : Implement green chemistry principles:

- Substitute halogenated solvents with cyclopentyl methyl ether (CPME).